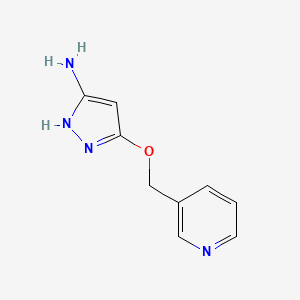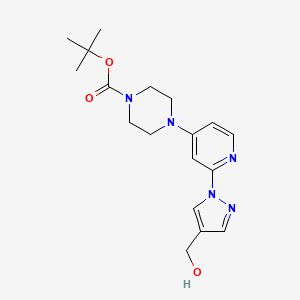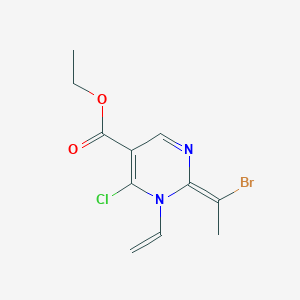
Ethyl 2-(1-bromoethylidene)-6-chloro-1-vinyl-1,2-dihydropyrimidine-5-carboxylate
描述
Ethyl 2-(1-bromoethylidene)-6-chloro-1-vinyl-1,2-dihydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a bromoethylidene group, a chloro substituent, and a vinyl group attached to a dihydropyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-bromoethylidene)-6-chloro-1-vinyl-1,2-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the dihydropyrimidine core, followed by the introduction of the bromoethylidene and chloro groups through halogenation reactions. The vinyl group is usually introduced via a vinylation reaction using appropriate reagents and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, temperature control, and continuous flow systems to facilitate large-scale synthesis. The choice of solvents, catalysts, and purification techniques is crucial to achieving efficient production.
化学反应分析
Types of Reactions
Ethyl 2-(1-bromoethylidene)-6-chloro-1-vinyl-1,2-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other nucleophiles under appropriate conditions.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Addition: Electrophiles like halogens or hydrogen halides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while addition of hydrogen halides can result in halogenated products.
科学研究应用
Ethyl 2-(1-bromoethylidene)-6-chloro-1-vinyl-1,2-dihydropyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and potential therapeutic effects.
Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of Ethyl 2-(1-bromoethylidene)-6-chloro-1-vinyl-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The bromo and chloro groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The vinyl group can participate in π-π interactions with aromatic residues, affecting the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- Ethyl 2-(1-chloroethylidene)-6-chloro-1-vinyl-1,2-dihydropyrimidine-5-carboxylate
- Ethyl 2-(1-bromoethylidene)-6-methyl-1-vinyl-1,2-dihydropyrimidine-5-carboxylate
- Ethyl 2-(1-bromoethylidene)-6-chloro-1-ethyl-1,2-dihydropyrimidine-5-carboxylate
Uniqueness
Ethyl 2-(1-bromoethylidene)-6-chloro-1-vinyl-1,2-dihydropyrimidine-5-carboxylate is unique due to the combination of its substituents, which confer distinct chemical reactivity and potential biological activity. The presence of both bromo and chloro groups allows for diverse chemical modifications, while the vinyl group provides a site for further functionalization.
属性
IUPAC Name |
ethyl (2E)-2-(1-bromoethylidene)-6-chloro-1-ethenylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClN2O2/c1-4-15-9(13)8(11(16)17-5-2)6-14-10(15)7(3)12/h4,6H,1,5H2,2-3H3/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBZCJWOLUFYMQ-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C(C)Br)N=C1)C=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N(/C(=C(\C)/Br)/N=C1)C=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


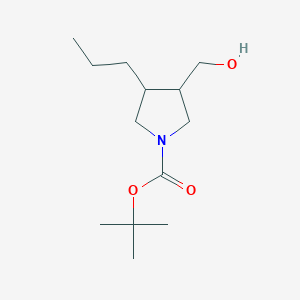
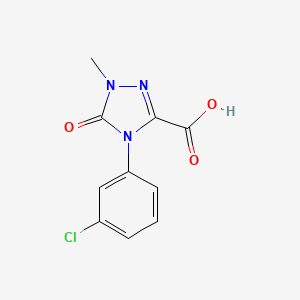
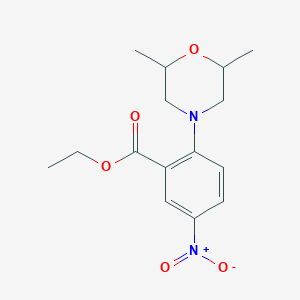
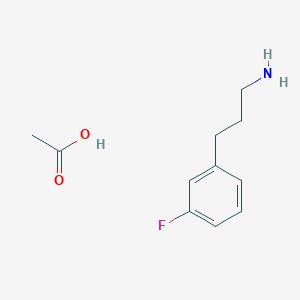
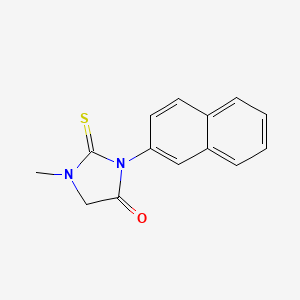
![Ethyl 6-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1405645.png)


![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-ethylbenzenesulfonamide](/img/structure/B1405651.png)
![3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one](/img/structure/B1405652.png)
![(2Z)-4-{[3-(Difluoromethoxy)phenyl]amino}-4-oxobut-2-enoic acid](/img/structure/B1405653.png)
![tert-Butyl 4-chloro-2-morpholino-5H-pyrrolo[2,3-d]pyrimidine-7(6H)-carboxylate](/img/structure/B1405654.png)
